Topopyrone B Exhibits 8.1‑Fold Higher TOP1 Inhibitory Potency Than Topopyrone A in Yeast Assay
In a recombinant yeast growth assay dependent on expression of human DNA topoisomerase I, Topopyrone B inhibited growth with an IC₅₀ of 0.15 ng/mL, compared with 1.22 ng/mL for Topopyrone A, 4.88 ng/mL for Topopyrone C, and 19.63 ng/mL for Topopyrone D [1]. This represents an 8.1‑fold increase in potency over Topopyrone A and a 32.5‑fold and 130.9‑fold increase over Topopyrones C and D, respectively.
| Evidence Dimension | Recombinant yeast growth inhibition dependent on human topoisomerase I |
|---|---|
| Target Compound Data | IC₅₀ = 0.15 ng/mL |
| Comparator Or Baseline | Topopyrone A: 1.22 ng/mL; Topopyrone C: 4.88 ng/mL; Topopyrone D: 19.63 ng/mL |
| Quantified Difference | 8.1× more potent than A; 32.5× vs C; 130.9× vs D |
| Conditions | Recombinant Saccharomyces cerevisiae expressing human TOP1 under inducible promoter; growth inhibition measured after 48 h incubation |
Why This Matters
Selecting Topopyrone B over its closest structural analogs ensures the highest target engagement in cellular models, enabling lower working concentrations and reducing the likelihood of off‑target effects.
- [1] Kanai Y, Ishiyama D, Senda H, et al. Novel human topoisomerase I inhibitors, topopyrones A, B, C and D. I. Producing strain, fermentation, isolation, physico‑chemical properties and biological activity. J Antibiot (Tokyo). 2000;53(9):863‑872. DOI: 10.7164/antibiotics.53.863. PMID: 11099218. View Source
